molecular formula C5H10O4S B13506332 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione

Cat. No.: B13506332
M. Wt: 166.20 g/mol
InChI Key: ZHNLWCRRENSNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is an organic compound that features a unique combination of functional groups, including a hydroxymethyl group and a dioxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of a phenolic compound with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is carried out at room temperature and yields the desired product after several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to other hydroxymethyl-containing compounds.

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

(4,4-dioxo-1,4-oxathian-3-yl)methanol

InChI

InChI=1S/C5H10O4S/c6-3-5-4-9-1-2-10(5,7)8/h5-6H,1-4H2

InChI Key

ZHNLWCRRENSNHG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(CO1)CO

Origin of Product

United States

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